![molecular formula C9H18N2 B2719286 (1-Cyclopentylazetidin-2-yl)methanamine CAS No. 1782569-79-2](/img/structure/B2719286.png)
(1-Cyclopentylazetidin-2-yl)methanamine
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Overview
Description
“(1-Cyclopentylazetidin-2-yl)methanamine” is a chemical compound with the CAS Number: 1782569-79-2 . It has a molecular weight of 154.26 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “(1-Cyclopentylazetidin-2-yl)methanamine” is 1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2 . This indicates that the compound has a specific arrangement of atoms, which can be used to determine its molecular structure.Physical And Chemical Properties Analysis
“(1-Cyclopentylazetidin-2-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 154.26 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Novel Serotonin Receptor Agonists
Research has identified derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound related to (1-Cyclopentylazetidin-2-yl)methanamine, as biased agonists of serotonin 5-HT1A receptors. These compounds show potential as antidepressant drug candidates due to their high receptor affinity and selectivity, and promising antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).
Anticancer Activity of Metal Complexes
A study on new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, highlighted their potential in anticancer activity. These complexes showed significant cytotoxic activity against various human cancer cell lines (Mbugua et al., 2020).
Enantioselective Iso-Pictet-Spengler Reactions
In organic chemistry, derivatives of (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine, related to (1-Cyclopentylazetidin-2-yl)methanamine, have been used in enantioselective iso-Pictet-Spengler reactions. These reactions provide access to complex indole-based core structures valuable in medicinal chemistry (Schönherr & Leighton, 2012).
Bone Formation Enhancement
A compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was discovered to target the Wnt beta-catenin cellular messaging system, showing promise in treating bone disorders by enhancing bone formation in rats (Pelletier et al., 2009).
Antimicrobial Properties
A synthesized azetidine derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been evaluated for its antibacterial and antifungal activities, showing acceptable results. This underlines the potential antimicrobial applications of such compounds (Rao et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(1-cyclopentylazetidin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQBVAMWJPUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC2CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopentylazetidin-2-yl)methanamine |
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